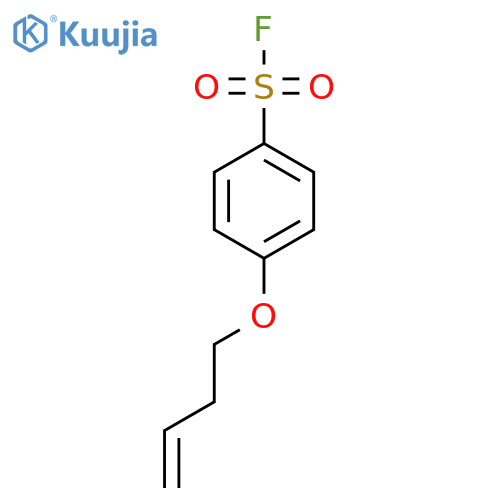

Cas no 2172495-57-5 (4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride)

2172495-57-5 structure

商品名:4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-(But-3-en-1-yloxy)benzenesulfonyl fluoride

- 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride

- 4-but-3-enoxybenzenesulfonyl fluoride

- starbld0048542

- Z3014016423

-

- インチ: 1S/C10H11FO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2,4-7H,1,3,8H2

- InChIKey: LBTZULLLNQLVCP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OCCC=C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 230.04129354 g/mol

- どういたいしつりょう: 230.04129354 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8

- ぶんしりょう: 230.26

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1657628-5.0g |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 5.0g |

$2816.0 | 2023-07-09 | |

| Enamine | EN300-1657628-10.0g |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 10.0g |

$4176.0 | 2023-07-09 | |

| Enamine | EN300-1657628-5000mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95.0% | 5000mg |

$2816.0 | 2023-09-21 | |

| Enamine | EN300-1657628-250mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95.0% | 250mg |

$481.0 | 2023-09-21 | |

| 1PlusChem | 1P01FL4T-50mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 50mg |

$332.00 | 2023-12-19 | |

| A2B Chem LLC | AY06045-50mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| 1PlusChem | 1P01FL4T-500mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 500mg |

$999.00 | 2023-12-19 | |

| A2B Chem LLC | AY06045-250mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 250mg |

$542.00 | 2024-04-20 | |

| Key Organics Ltd | ES-2311-0.5g |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | >95% | 0.5g |

£677.00 | 2025-02-09 | |

| 1PlusChem | 1P01FL4T-100mg |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |

2172495-57-5 | 95% | 100mg |

$479.00 | 2023-12-19 |

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2172495-57-5 (4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量